

Application Notes and Protocols for Calculating Enzyme Activity with 2-Nitrophenyl Butyrate

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Compound of Interest

Compound Name: 2-Nitrophenyl butyrate

Cat. No.: B1199213

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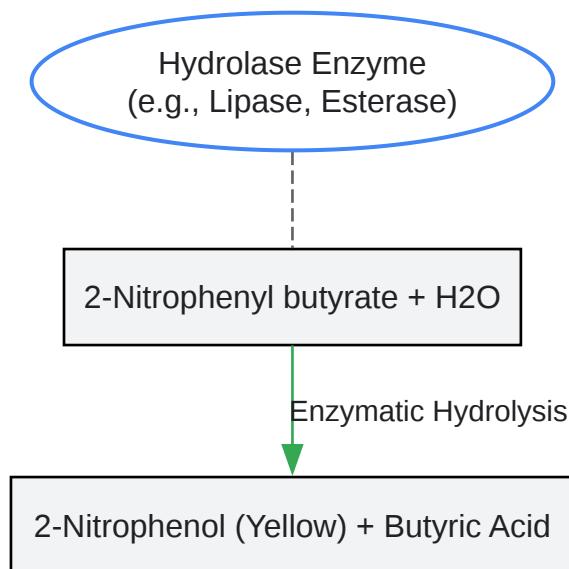
Introduction and Principle

The determination of enzyme activity is fundamental in biochemical research, drug discovery, and diagnostics. A widely used method for assaying hydrolytic enzymes, such as lipases and esterases, employs the chromogenic substrate **2-Nitrophenyl butyrate** (2-NPB).[1][2] The principle of this assay is based on the enzymatic hydrolysis of the colorless 2-NPB into butyric acid and 2-nitrophenol.[3][4] In an aqueous solution, particularly at neutral to alkaline pH, the liberated 2-nitrophenol forms the 2-nitrophenolate anion, which has a distinct yellow color.[4][5] The intensity of this color, which can be quantified by measuring the absorbance of light at a wavelength of approximately 405-415 nm, is directly proportional to the amount of product formed and thus to the enzyme's activity.[5][6][7]

This spectrophotometric assay is simple, rapid, sensitive, and well-suited for high-throughput screening of enzyme activity or inhibitor compounds.[8][9]

Signaling and Reaction Pathway

The enzymatic reaction involves the cleavage of an ester bond in the **2-Nitrophenyl butyrate** substrate by a hydrolase enzyme, typically a lipase or esterase. Water acts as a nucleophile in this hydrolytic reaction.



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Figure 1: Enzymatic hydrolysis of **2-Nitrophenyl butyrate**.

Experimental Protocols

Materials and Reagents

- **2-Nitrophenyl butyrate** (2-NPB) substrate
- Enzyme sample (e.g., purified lipase, cell lysate, or culture supernatant)
- Assay Buffer: e.g., 50 mM Sodium Phosphate buffer (pH 7.2) or 50 mM Tris-HCl (pH 7.5)[[4](#)][[10](#)]
- Organic Solvent: e.g., Acetonitrile, DMSO, or 2-methyl-2-butanol to dissolve the substrate[[7](#)][[10](#)][[11](#)]
- Spectrophotometer (plate reader or cuvette-based)
- 96-well microtiter plates (for plate reader assays) or cuvettes
- Pipettes and tips
- Incubator or water bath set to the desired temperature (e.g., 37°C)[[10](#)]

Protocol 1: Standard End-Point Enzyme Activity Assay

This protocol is suitable for determining the enzyme activity at a single time point.

- Reagent Preparation:

- Assay Buffer: Prepare 50 mM Sodium Phosphate buffer and adjust the pH to 7.2 at the desired assay temperature.
- Substrate Stock Solution (e.g., 50 mM): Dissolve an appropriate amount of 2-NPB in acetonitrile.[\[10\]](#) For example, dissolve 10.46 mg of 2-NPB (MW: 209.2 g/mol) in 1 mL of acetonitrile. Store protected from light.
- Enzyme Solution: Prepare a dilution of the enzyme sample in cold Assay Buffer to ensure the final absorbance reading falls within the linear range of the spectrophotometer.[\[10\]](#)

- Assay Procedure:

- Set up reactions in microcentrifuge tubes or a 96-well plate. For each reaction, prepare a "Test" and a "Blank".
- Reaction Mix: Prepare a master mix. For a 1 mL final reaction volume, a typical composition is:
 - 970 μ L of Assay Buffer
 - 10 μ L of Substrate Stock Solution (for a final concentration of 0.5 mM)[\[10\]](#)
- Pipette 980 μ L of the Reaction Mix into "Test" and "Blank" tubes/wells.
- Pre-incubate the tubes/wells at the assay temperature (e.g., 37°C) for 5 minutes to equilibrate.
- To start the reaction, add 20 μ L of the diluted Enzyme Solution to the "Test" tubes.
- To the "Blank" tubes, add 20 μ L of Assay Buffer (without enzyme).
- Incubate for a defined period (e.g., 10 minutes) at 37°C.

- Stop the reaction by adding a stopping reagent (e.g., 100 μ L of 1 M NaOH to ensure full color development of the phenolate ion) or by measuring the absorbance immediately.[6]
- Measure the absorbance of the "Test" and "Blank" samples at 405 nm.
- Calculate the change in absorbance (ΔA) by subtracting the blank reading from the test reading.

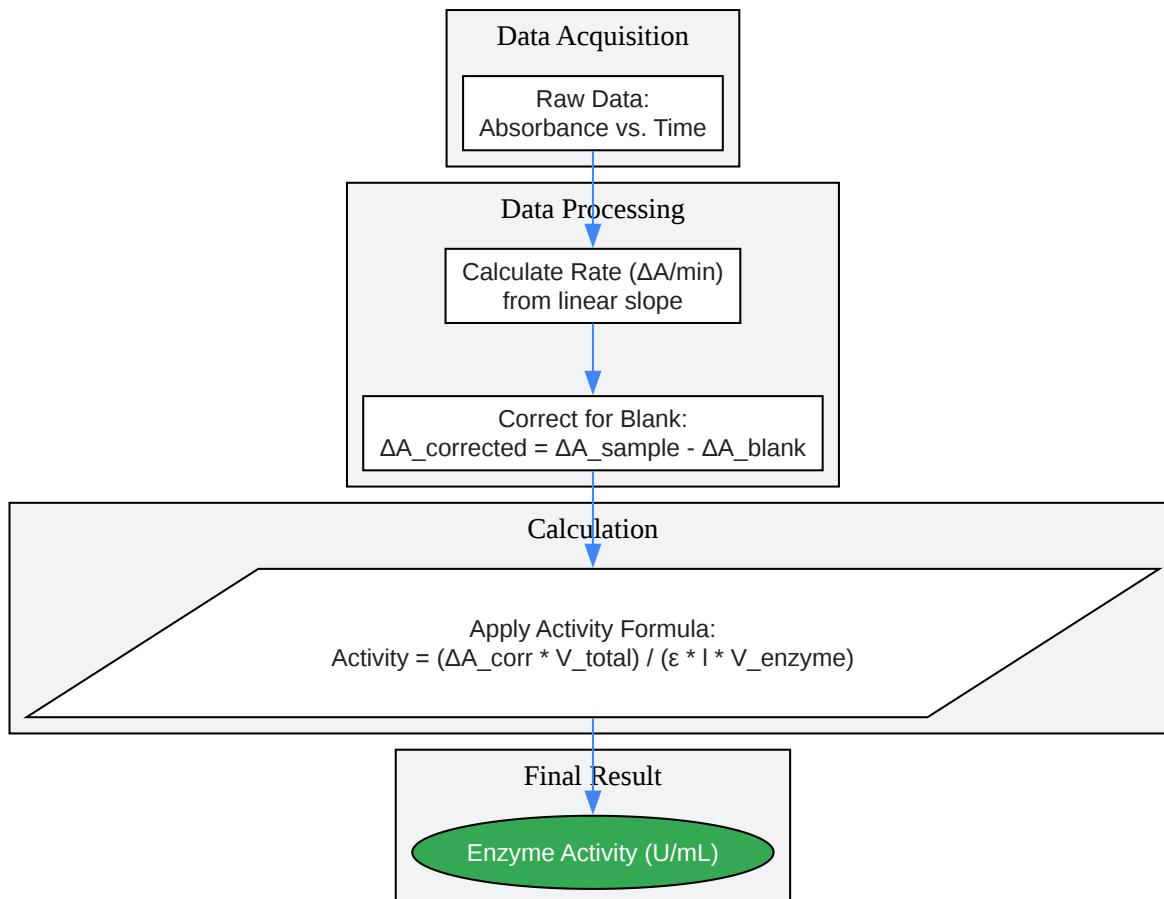
Protocol 2: Continuous Kinetic Enzyme Activity Assay

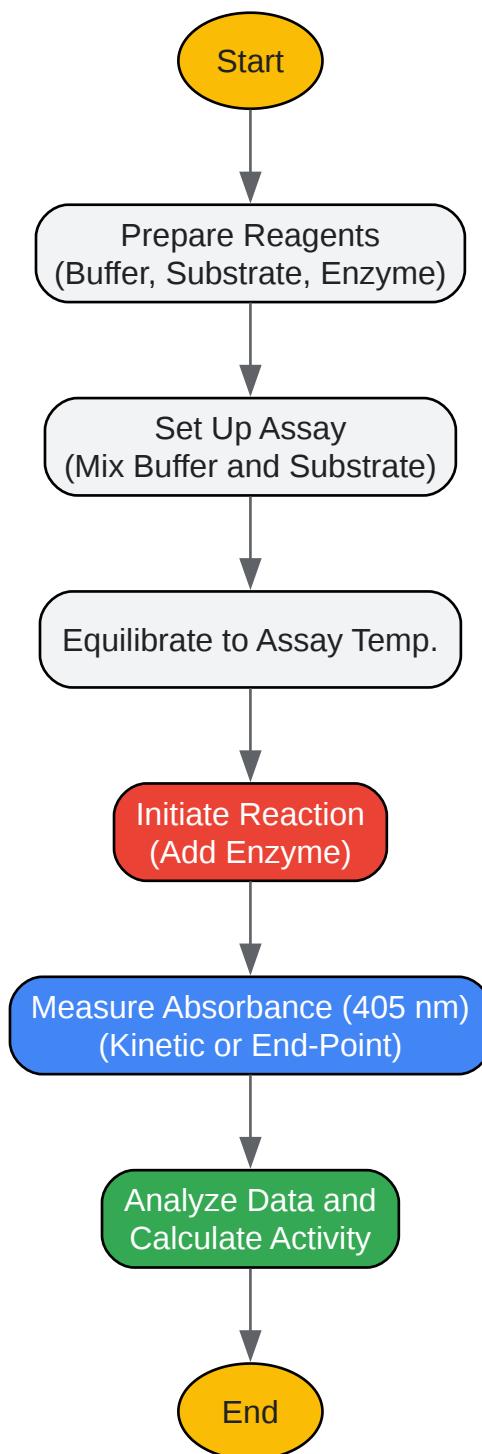
This protocol measures the rate of the reaction in real-time and is generally more accurate.

- Reagent Preparation: As described in Protocol 1.
- Assay Procedure:
 - Set the spectrophotometer to maintain the desired temperature (e.g., 37°C) and to take readings at 405 nm every 30 or 60 seconds for a total period of 5-10 minutes.
 - In a temperature-controlled cuvette or microplate well, pipette the following:
 - 970 μ L of Assay Buffer
 - 20 μ L of diluted Enzyme Solution
 - Mix and incubate for 2-3 minutes to equilibrate.
 - To start the reaction, add 10 μ L of the Substrate Stock Solution, mix quickly by inversion (for cuvettes) or gentle pipetting (for plates).
 - Immediately start recording the absorbance at 405 nm over time.
 - For the blank, repeat the procedure using Assay Buffer instead of the Enzyme Solution.
 - Determine the rate of reaction ($\Delta A/\text{minute}$) from the initial, linear portion of the absorbance vs. time graph.

Data Analysis and Calculation Workflow

The calculation of enzyme activity relies on the Beer-Lambert law ($A = \epsilon cl$), which relates absorbance to the concentration of the product. One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 μ mole of product (2-nitrophenol) per minute under the specified assay conditions.[6][12]





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